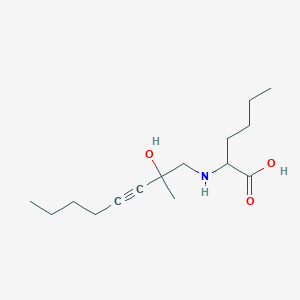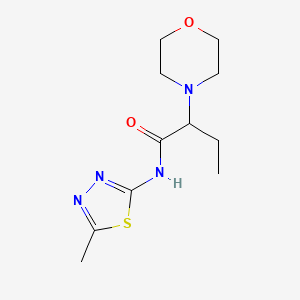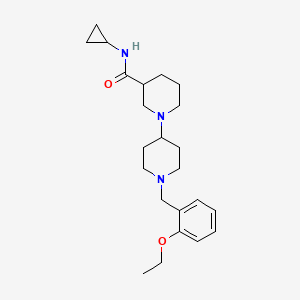![molecular formula C13H18ClNO2 B6136916 [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as EBIO, is a small molecule drug that has been extensively studied for its potential therapeutic applications. EBIO is a potassium channel activator that has been shown to have a variety of effects on cellular physiology.
作用机制
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride activates potassium channels by binding to the regulatory subunit of the channel, causing a conformational change that leads to channel opening. This leads to an increase in potassium efflux, which hyperpolarizes the cell and reduces excitability. [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride also inhibits voltage-gated calcium channels, which reduces calcium influx into the cell and further reduces excitability. Additionally, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to modulate intracellular calcium signaling, which may have downstream effects on cellular physiology.
Biochemical and Physiological Effects:
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In neurons, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to increase action potential duration and reduce firing frequency. In cardiac myocytes, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to reduce contractility and increase relaxation. In smooth muscle cells, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to reduce contractility and increase relaxation. Overall, these effects suggest that [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has potential therapeutic applications in a variety of diseases, including epilepsy, cardiac arrhythmias, and hypertension.
实验室实验的优点和局限性
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for lab experiments. It is a small molecule drug that can be easily added to cell culture media or perfused into tissues. It has been extensively studied, and there are many commercially available sources of the drug. However, there are also limitations to using [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride in lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate interpretation of results. Additionally, the effects of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can be variable depending on the cell type and experimental conditions.
未来方向
There are many future directions for [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride research. One area of interest is the development of more specific potassium channel activators that do not have off-target effects. Another area of interest is the development of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, there is interest in studying the effects of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride in animal models of disease, to better understand its potential therapeutic applications. Finally, there is interest in studying the effects of [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride in combination with other drugs, to determine if it could be used in combination therapy for certain diseases.
合成方法
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can be synthesized through a multi-step process, starting with the reaction of 2-ethoxyphenol with propargyl bromide to form 4-(2-ethoxyphenoxy)but-2-yne. This compound is then reacted with methylamine to form the final product, [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride.
科学研究应用
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on cellular physiology, including activation of potassium channels, inhibition of voltage-gated calcium channels, and modulation of intracellular calcium signaling. [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been studied in a variety of cell types, including neurons, cardiac myocytes, and smooth muscle cells.
属性
IUPAC Name |
4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-15-12-8-4-5-9-13(12)16-11-7-6-10-14-2;/h4-5,8-9,14H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKHJMLCWFORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)
